

Morpholine-3-carbonitrile Derivatives: A Comparative Guide to In Vitro Anticancer Activity

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Compound of Interest

Compound Name: **Morpholine-3-carbonitrile**

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The quest for novel anticancer agents has led to significant exploration of heterocyclic compounds, with morpholine derivatives emerging as a promising class. Among these, **Morpholine-3-carbonitrile** and its analogues have demonstrated considerable in vitro cytotoxic and apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of the anticancer performance of selected **Morpholine-3-carbonitrile** derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.

Comparative Anticancer Activity

The in vitro anticancer efficacy of various **Morpholine-3-carbonitrile** derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.

Morpholinopyrimidine-5-carbonitrile Derivatives

A series of novel morpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their antitumor activity. Compounds 12b and 12d emerged as the most potent derivatives, exhibiting significant cytotoxicity against the leukemia SR cell line.[\[1\]](#)

Compound	Cancer Cell Line	IC50 (µM)
12b	Leukemia SR	0.10 ± 0.01
12d	Leukemia SR	0.09 ± 0.01

These compounds were also evaluated for their inhibitory activity against PI3K α , PI3K β , PI3K δ , and mTOR.[1]

Compound	PI3K α IC50 (µM)	PI3K β IC50 (µM)	PI3K δ IC50 (µM)	mTOR IC50 (µM)
12b	0.17 ± 0.01	0.13 ± 0.01	0.76 ± 0.04	0.83 ± 0.05
12d	1.27 ± 0.07	3.20 ± 0.16	1.98 ± 0.11	2.85 ± 0.17
LY294002 (Control)	7.90 ± 0.45	5.43 ± 0.27	3.48 ± 0.19	-
Afinitor (Control)	-	-	-	0.53 ± 0.03

Other Substituted Morpholine Derivatives

Further studies have explored other substituted morpholine derivatives, demonstrating their potential as anticancer agents. For instance, compounds M5 and M2 were tested against the MDA-MB-231 breast cancer cell line.[2] Another study identified compound 2g as a potent agent against SW480 and MCF-7 cell lines.[3] Additionally, a series of morpholinylchalcones were evaluated against A-549 and HepG-2 cell lines, with compounds 8, 4e, and 7b showing promising activity.[4]

Compound	Cancer Cell Line	IC50 (µg/mL)	IC50 (µM)
M5	MDA-MB-231	81.92	-
M2	MDA-MB-231	88.27	-
2g	SW480	-	5.10 ± 2.12
2g	MCF-7	-	19.60 ± 1.13
8	A-549	2.78 ± 0.86	-
4e	A-549	5.37 ± 0.95	-
7b	A-549	5.70 ± 0.91	-
7b	HepG-2	3.54 ± 1.11	-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these **Morpholine-3-carbonitrile** derivatives.

In Vitro Anticancer Activity Screening

1. Cell Lines and Culture: Human cancer cell lines such as Leukemia SR, MDA-MB-231, SW480, MCF-7, A-549, and HepG-2 were used. Cells were maintained in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

2. Cytotoxicity Assays:

- MTT Assay: This colorimetric assay measures cell metabolic activity. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]

- SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content. After treatment with the compounds, cells were fixed with trichloroacetic acid (TCA). The fixed cells were then stained with SRB dye. The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution. The absorbance was read on a microplate reader to determine cell viability.[2]

Apoptosis and Cell Cycle Analysis

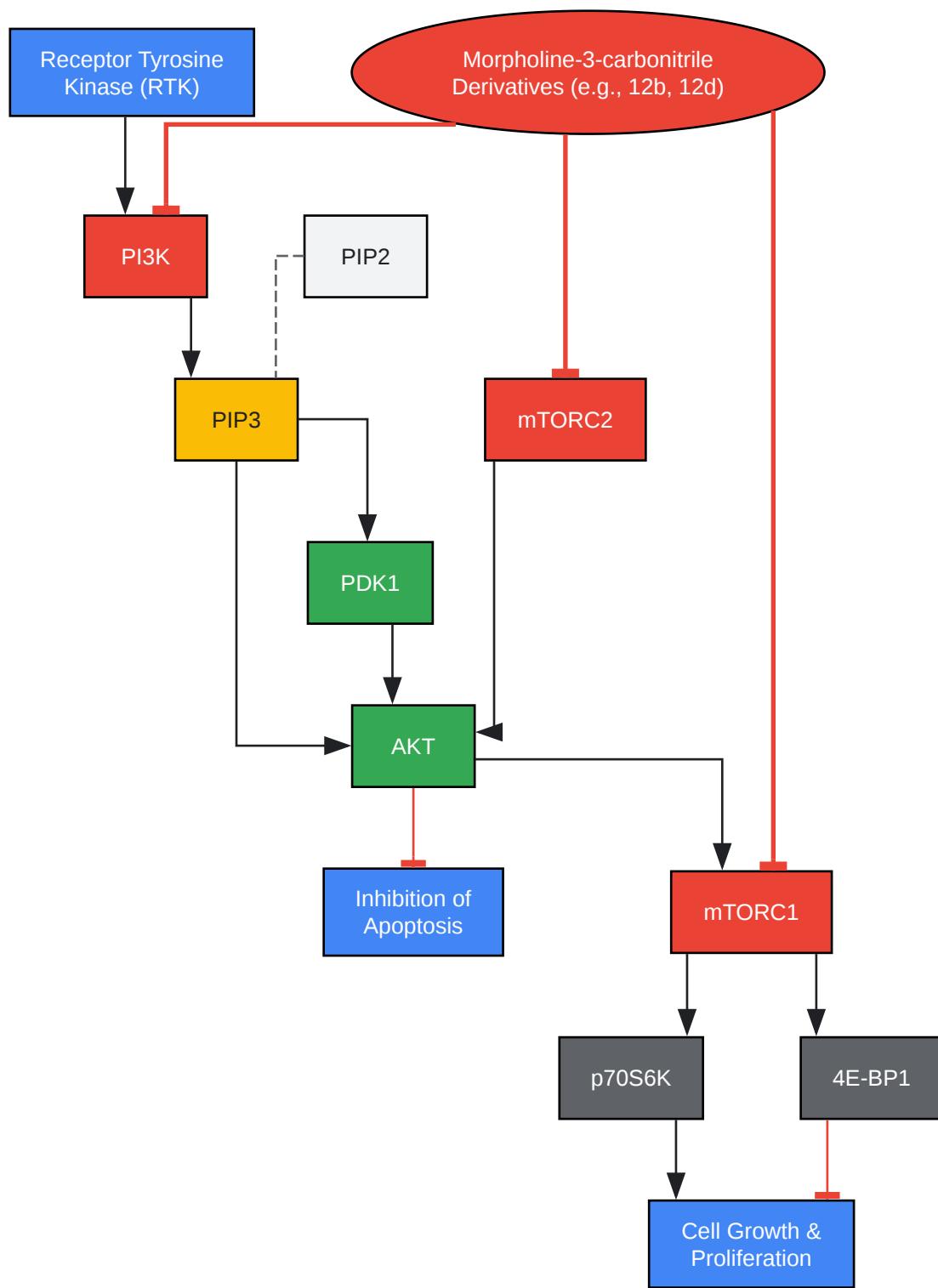
1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay is used to detect apoptosis. Cells treated with the compounds were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[1]

2. Cell Cycle Analysis by Flow Cytometry: To determine the effect of the compounds on the cell cycle, treated cells were harvested, fixed in ethanol, and then stained with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase. The DNA content of the cells was then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined, revealing any cell cycle arrest induced by the compounds.[1][3]

Signaling Pathways and Experimental Workflows

PI3K/mTOR Signaling Pathway

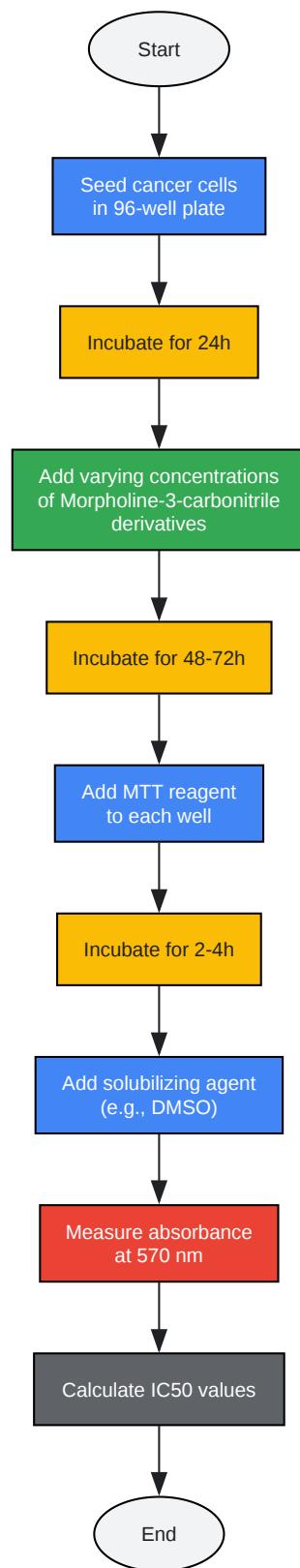
Several **Morpholine-3-carbonitrile** derivatives, particularly compounds 12b and 12d, have been identified as dual inhibitors of the PI3K/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

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Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

The following diagram illustrates the typical workflow for assessing the in vitro cytotoxicity of the synthesized compounds using the MTT assay.

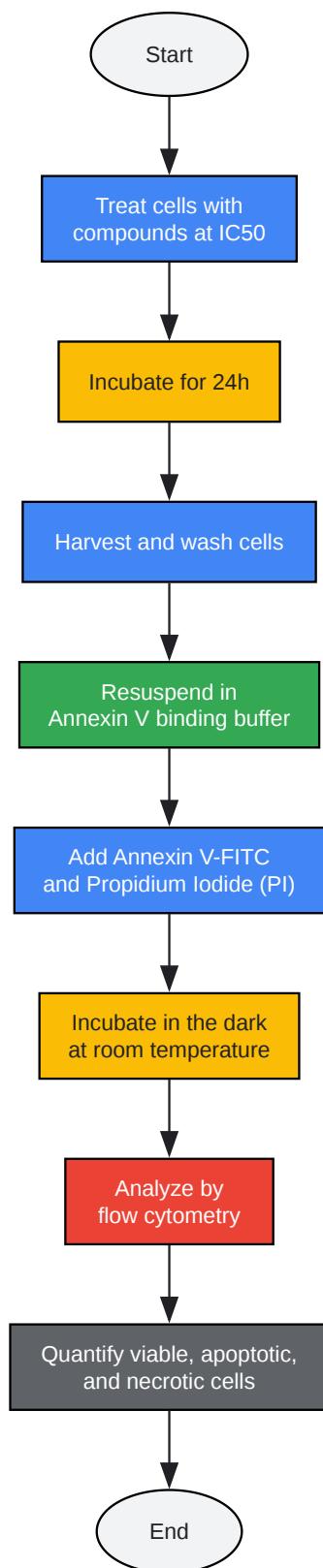


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Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining

The process for detecting apoptosis using Annexin V-FITC and Propidium Iodide double staining is outlined below.



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References

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